molecular formula C9H7ClN2O B2631256 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 1120271-16-0

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B2631256
CAS RN: 1120271-16-0
M. Wt: 194.62
InChI Key: MCPVXAZQISPZJO-UHFFFAOYSA-N
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Description

The compound “5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are aromatic heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

While specific synthesis information for “5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole” is not available, similar compounds such as ketamine have been synthesized using a hydroxy ketone intermediate . The synthesis process involves several steps, including reaction with a reagent, dehydration, oxidation, imination, and rearrangement .


Molecular Structure Analysis

The molecular structure of “5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole” would likely involve a combination of aromatic rings and heterocyclic components. For instance, a similar compound, “1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol”, crystallizes in a monoclinic crystal class with specific cell parameters .

Scientific Research Applications

Antifungal Efficacy

Chalcone derivatives containing the 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole scaffold have shown antifungal efficacy. Notably:

Other Potential Applications

While research on this compound is ongoing, it’s essential to highlight its broader potential:

properties

IUPAC Name

5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPVXAZQISPZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole

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